Beheneth-3

Description

Properties

IUPAC Name |

2-[2-(2-docosoxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-30-25-27-32-28-26-31-24-22-29/h29H,2-28H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZKBYUVHVPTOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

297176-96-6 | |

| Record name | Beheneth-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0297176966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BEHENETH-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BZX9UMB09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Beheneth-3: A Comprehensive Technical Guide for Formulation Scientists

An in-depth exploration of the chemical architecture, physicochemical properties, and functional behavior of Beheneth-3, a pivotal non-ionic surfactant in advanced formulation design.

Introduction

Beheneth-3 is a polyethylene glycol ether of behenyl alcohol, a long-chain fatty alcohol. Its chemical structure consists of a lipophilic behenyl group (C22H45) and a hydrophilic polyoxyethylene group with an average of three repeating ethylene oxide units.[1] This amphiphilic nature underpins its utility as a non-ionic surfactant and emulsifier in a variety of applications, particularly in the cosmetic and pharmaceutical industries. The "3" in its name designates the average number of ethylene oxide moles per mole of behenyl alcohol.[1] As a member of the behenyl alcohol ethoxylate family, Beheneth-3 offers unique properties for creating stable emulsions and enhancing the texture and performance of formulations.[2][3]

Chemical Identity and Molecular Architecture

Beheneth-3 is synthesized through the ethoxylation of behenyl alcohol, a fatty alcohol derived from vegetable sources.[2][4] The reaction involves the addition of ethylene oxide to the hydroxyl group of behenyl alcohol, typically in the presence of a catalyst.[5][6] The resulting product is a mixture of molecules with varying lengths of the polyoxyethylene chain, with the average being three units.

The molecular structure of Beheneth-3 is characterized by a long, saturated C22 alkyl chain, which is highly lipophilic, and a short, hydrophilic polyether chain. This structure dictates its behavior at oil-water interfaces, where the lipophilic tail orients towards the oil phase and the hydrophilic head towards the water phase, reducing interfacial tension and facilitating the formation of stable emulsions.[1]

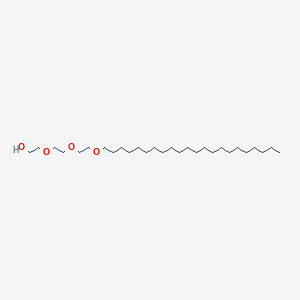

Caption: Chemical Structure of Beheneth-3.

Physicochemical Properties

| Property | Value | Source/Rationale |

| Appearance | White to off-white waxy solid | |

| Molecular Formula | C28H58O4 (average) | Calculated |

| Molecular Weight | ~458.75 g/mol (average) | Calculated |

| HLB Value | ~6-7 (estimated) | Estimated based on the trend from Beheneth-5 (HLB 7) and Beheneth-2 (lower HLB).[7][8] |

| Solubility | Sparingly soluble to dispersible in water, soluble in oils and organic solvents. | The solubility in water increases with the degree of ethoxylation.[4] |

| Melting Point | Not specified; expected to be a waxy solid at room temperature. | Based on the properties of behenyl alcohol and other low-mole ethoxylates.[9] |

| Safety | Generally considered safe for use in cosmetics when formulated to be non-irritating. | [10][11] |

Mechanism of Action in Emulsions

Beheneth-3 functions as a non-ionic surfactant, primarily used as an emulsifier to create stable oil-in-water (O/W) or water-in-oil (W/O) emulsions. Its estimated low HLB value suggests it is particularly effective for W/O emulsions or as a co-emulsifier in O/W systems.

The mechanism of emulsification involves the migration of Beheneth-3 molecules to the oil-water interface. The lipophilic behenyl tail partitions into the oil phase, while the hydrophilic polyoxyethylene head remains in the water phase. This arrangement reduces the interfacial tension between the two immiscible liquids, allowing for the formation of a stable dispersion of one liquid within the other.[1]

Caption: Emulsification Mechanism of Beheneth-3.

Synthesis and Manufacturing

The industrial synthesis of Beheneth-3 is achieved through the ethoxylation of behenyl alcohol. This process involves the reaction of behenyl alcohol with ethylene oxide under controlled conditions of temperature and pressure, typically in the presence of an alkaline catalyst such as sodium hydroxide or potassium hydroxide.[5][6] The degree of ethoxylation is controlled by the stoichiometry of the reactants. A process for producing fatty alcohol ethoxylates with a narrow distribution of polyethoxy chains has been described, which can be adapted for the synthesis of Beheneth-3.[12]

Experimental Protocol: Laboratory-Scale Synthesis of Behenyl Alcohol Ethoxylate (3 moles EO)

-

Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, nitrogen inlet, temperature probe, and an ethylene oxide addition line is charged with behenyl alcohol.

-

Catalyst Addition: A catalytic amount of sodium metal or sodium hydride is added to the molten behenyl alcohol under a nitrogen atmosphere to form the sodium behenoxide alkoxide.

-

Ethoxylation: The reactor is heated to 120-150°C. Ethylene oxide is then introduced into the reactor at a controlled rate, maintaining the desired temperature and pressure. The reaction is exothermic and requires careful monitoring.

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the uptake of ethylene oxide.

-

Neutralization and Purification: Once the desired amount of ethylene oxide has been consumed, the reaction is cooled, and the catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid). The product is then purified by filtration to remove the salt by-products.

-

Characterization: The final product is characterized by determining its hydroxyl value, average molecular weight, and the distribution of polyethylene glycol chain lengths using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[13]

Applications in Research and Drug Development

Beheneth-3's properties as a non-ionic surfactant and emulsifier make it a valuable excipient in the development of topical and transdermal drug delivery systems. Its ability to form stable emulsions is crucial for formulating creams, lotions, and ointments containing both hydrophilic and lipophilic active pharmaceutical ingredients (APIs).

The long alkyl chain of Beheneth-3 can also contribute to the occlusive properties of a formulation, which can enhance skin hydration and potentially improve the penetration of certain APIs. Its non-ionic nature makes it compatible with a wide range of APIs and other excipients, reducing the likelihood of formulation instabilities.

Safety and Toxicological Profile

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of alkyl PEG ethers, including the beheneth series.[10][11] They concluded that these ingredients are safe for use in cosmetic products when formulated to be non-irritating. Behenyl alcohol, the parent compound, is considered a fatty alcohol and is not associated with the sensitizing effects of shorter-chain alcohols.[2] Safety data sheets for related compounds like behenyl behenate and Beheneth-5 indicate a low hazard potential.[14][15][16]

References

-

Ataman Kimya. (n.d.). BEHENETH-30. Retrieved from [Link]

-

SkinSAFE. (n.d.). Beheneth-30 Ingredient Allergy Safety Information. Retrieved from [Link]

-

Nikko Chemicals. (n.d.). NIKKOL BB-30 (BEHENETH-30). Retrieved from [Link]

-

Cosmetic Ingredients Guide. (2025, November 3). Behenyl alcohol | Docosan-1-ol. Retrieved from [Link]

-

COSMILÉ Europe. (n.d.). BEHENETH-30 – Ingredient. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Beheneth-30. PubChem Compound Database. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BEHENYL ALCOHOL. Retrieved from [Link]

- Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. (2021). Journal of Surfactants and Detergents, 24(6), 965-974.

-

ORY Skincare. (2025, May 28). Behenyl Alcohol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Beheneth-2. PubChem Compound Database. Retrieved from [Link]

-

Yichang Mingya New Material Technology Co., Ltd. (n.d.). Beheneth-25. Retrieved from [Link]

-

HLB Calculator. (n.d.). List of Oils and Emulsifiers with HLB Values. Retrieved from [Link]

- Google Patents. (n.d.). US4223163A - Process for making ethoxylated fatty alcohols with narrow polyethoxy chain distribution.

- Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. (2021). ACS Omega, 6(44), 29598-29606.

-

LookChem. (n.d.). BEHENETH-5 Safety Data Sheets(SDS). Retrieved from [Link]

-

HLB Calculator. (n.d.). BASF Lanette® 22. Retrieved from [Link]

-

Scribd. (n.d.). HLB Values of Some Surfactants Surfactant HL B | PDF. Retrieved from [Link]

- Google Patents. (n.d.). US3682849A - Alcohol ethoxylates.

-

The Good Scents Company. (n.d.). acrylates/beheneth-25 methacrylate copolymer. Retrieved from [Link]

Sources

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. specialchem.com [specialchem.com]

- 3. oryskincare.com [oryskincare.com]

- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 5. Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3682849A - Alcohol ethoxylates - Google Patents [patents.google.com]

- 7. HLB Calculator - Materials [hlbcalc.com]

- 8. HLB Calculator - Calculator [hlbcalc.com]

- 9. Behenyl alcohol | Docosan-1-ol | Cosmetic Ingredients Guide [ci.guide]

- 10. Beheneth-30 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Beheneth-2 | C26H54O3 | CID 14199472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. US4223163A - Process for making ethoxylated fatty alcohols with narrow polyethoxy chain distribution - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. cosmobiousa.com [cosmobiousa.com]

- 15. makingcosmetics.com [makingcosmetics.com]

- 16. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Determination of the Critical Micelle Concentration (CMC) for Beheneth-3

Abstract

Beheneth-3, a non-ionic surfactant of the ethoxylated fatty alcohol class, finds significant application in pharmaceutical and cosmetic formulations as an emulsifier and solubilizing agent. Its efficacy is intrinsically linked to its self-aggregation behavior in aqueous media, characterized by the Critical Micelle Concentration (CMC). The CMC is the concentration threshold above which surfactant monomers spontaneously assemble into micelles, profoundly altering the physicochemical properties of the solution, such as surface tension and solubilization capacity.[1][2] A precise determination of the CMC is therefore paramount for optimizing formulation stability, bioavailability, and performance in drug delivery systems.[3][4] This guide provides a comprehensive technical overview of the principles and methodologies for accurately determining the CMC of Beheneth-3, tailored for researchers, scientists, and formulation professionals. We will explore the theoretical underpinnings of micellization and present detailed, field-proven protocols for three primary analytical techniques: Surface Tensiometry, Dye Solubilization Spectroscopy, and Dynamic Light Scattering.

Introduction to Beheneth-3 and Micellization

Beheneth-3 is a polyethylene glycol ether of behenyl alcohol.[5] Behenyl alcohol is a saturated fatty alcohol with a 22-carbon alkyl chain (C22), conferring significant hydrophobicity. The "3" in Beheneth-3 denotes the average number of repeating ethylene oxide units, which form the hydrophilic head group.[5] This amphiphilic structure—a long, hydrophobic tail and a compact, hydrophilic head—drives its surface-active properties and the formation of micelles in aqueous solutions.

Below the CMC, Beheneth-3 molecules exist predominantly as individual monomers, some of which adsorb at the air-water interface, reducing the system's surface tension.[2] As the concentration increases, the interface becomes saturated. To minimize the unfavorable contact between their hydrophobic tails and water, the monomers then begin to aggregate in the bulk solution, forming spherical structures known as micelles.[1] In these aggregates, the hydrophobic C22 chains form a core, shielded from the aqueous environment by an outer corona of the hydrophilic polyoxyethylene head groups. This transition is not a single point but occurs over a narrow concentration range, the midpoint of which is defined as the CMC.[6]

The determination of this value is critical, as properties like detergency, solubilization, and emulsification are most effective at concentrations above the CMC.[2][7]

Factors Influencing the CMC of Beheneth-3

Several factors can modulate the CMC of a non-ionic surfactant like Beheneth-3. Acknowledging these is crucial for experimental design and data interpretation.

-

Molecular Structure : The long C22 hydrophobic chain of Beheneth-3 is the dominant factor, leading to a predictably low CMC compared to surfactants with shorter alkyl chains.[8][9] An increase in the hydrocarbon chain length logarithmically decreases the CMC because the molecule becomes less water-soluble, favoring aggregation.[8] Conversely, increasing the length of the hydrophilic ethoxy chain would make the molecule more hydrophilic, thereby increasing the CMC.[10][11]

-

Temperature : For many non-ionic surfactants, an increase in temperature typically causes a decrease in the CMC.[8][10] This is attributed to the dehydration of the polyoxyethylene head groups, which reduces their hydrophilicity and promotes micellization. However, this trend may reverse near the cloud point of the surfactant.[12]

-

Presence of Additives : The CMC of non-ionic surfactants is generally less sensitive to the presence of electrolytes compared to ionic surfactants.[8] However, certain organic additives can partition into the micelles or alter the solvent structure, potentially increasing or decreasing the CMC.[13]

| Property | Value / Description | Source |

| Chemical Name | Polyoxyethylene (3) Behenyl Ether | [5] |

| INCI Name | Beheneth-3 | - |

| Type | Non-ionic Surfactant | [10] |

| Hydrophobic Group | C22 Alkyl Chain (from Behenyl Alcohol) | - |

| Hydrophilic Group | ~3 Ethylene Oxide Units | [5] |

| Key Functions | Emulsifying Agent, Cleansing Agent, Surfactant | [5] |

Methodologies for CMC Determination

The choice of method for determining the CMC of Beheneth-3 depends on available instrumentation, required precision, and the specific properties of the formulation. We will detail three robust methods suitable for non-ionic surfactants.[14]

Method A: Surface Tensiometry

Principle: This is the most direct and fundamental method for CMC determination.[2] It relies on the principle that surfactant monomers reduce the surface tension of a solvent. As the concentration of Beheneth-3 increases, surface tension decreases linearly with the logarithm of the concentration.[15] Once the CMC is reached and micelles begin to form, the concentration of free monomers in the bulk solution remains relatively constant, and thus the surface tension plateaus.[1][2] The CMC is identified as the concentration at the intersection of the two linear portions of the plot.[16]

Advantages:

-

Highly reliable and directly measures the primary function of a surfactant.

-

Applicable to ionic and non-ionic surfactants.[15]

-

Does not require probes or dyes that could potentially influence the CMC.[17]

Limitations:

-

Highly sensitive to surface-active impurities, which can produce a minimum in the curve and obscure the true CMC.[18]

-

Can be time-consuming, as sufficient time must be allowed for the surface tension to equilibrate at each concentration, especially for non-ionic surfactants.[19]

-

Instrument Preparation: Calibrate the tensiometer according to the manufacturer's instructions. Meticulously clean the platinum Wilhelmy plate by rinsing with high-purity solvent (e.g., ethanol) followed by flaming to a red heat to remove all organic contaminants. This step is critical for accurate and reproducible measurements.

-

Solution Preparation:

-

Prepare a concentrated stock solution of Beheneth-3 (e.g., 1000 mg/L) in deionized, distilled water. Gentle warming may be required for complete dissolution. Ensure the solution is cooled to the desired experimental temperature before use.

-

Prepare a series of at least 15-20 dilutions from the stock solution, covering a concentration range well below and above the expected CMC. A logarithmic spacing of concentrations is most effective for plotting.[16]

-

-

Measurement:

-

Begin by measuring the surface tension of the pure solvent (water) to establish a baseline.

-

Proceed with the measurements, starting from the most dilute solution and moving to the most concentrated.

-

For each concentration, pour the solution into a clean sample vessel.

-

Lower the Wilhelmy plate until it touches the liquid surface and the instrument registers the force.

-

Allow the system to equilibrate. The reading is considered stable when it does not change significantly over a period of 2-3 minutes. Record the final surface tension value.

-

Thoroughly rinse and dry the sample vessel between each measurement to prevent cross-contamination. The plate should also be cleaned if contamination is suspected.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) on the y-axis against the logarithm of the Beheneth-3 concentration (log C) on the x-axis.[20]

-

The resulting graph should show two distinct linear regions.[16]

-

Perform a linear regression on the data points in the steeply sloped region (pre-CMC) and a separate linear regression on the data points in the plateau region (post-CMC).

-

The CMC is the concentration corresponding to the intersection point of these two extrapolated lines.[2][16]

-

Method B: Dye Solubilization (UV-Vis Spectroscopy)

Principle: This method leverages the hydrophobic core of the micelles. A water-insoluble hydrophobic dye, such as Orange OT or Sudan III, is added to the surfactant solutions.[19][21] Below the CMC, the dye remains largely insoluble and the solution's absorbance is negligible. As micelles form above the CMC, they provide a hydrophobic microenvironment that solubilizes the dye.[21] This leads to a sharp, linear increase in the solution's absorbance. The CMC is determined from the concentration at which this sharp increase begins.[19]

Advantages:

-

Technically simple and utilizes common laboratory equipment (spectrophotometer).

-

Less sensitive to impurities than surface tensiometry.[19]

-

Applicable to non-ionic surfactants.[18]

Limitations:

-

The presence of the dye itself can slightly alter the true CMC value by participating in the micellization process.[18]

-

The choice of dye is critical; it must be insoluble in water but readily soluble in the micellar core.

-

Reagent Preparation:

-

Prepare the same series of Beheneth-3 dilutions as described for the tensiometry method.

-

Create a saturated solution of the hydrophobic dye (e.g., Orange OT) in water by adding an excess of the dye to deionized water and stirring for several hours, followed by filtration to remove undissolved particles.

-

-

Sample Preparation:

-

To a set of clean vials, add a fixed volume of each Beheneth-3 dilution.

-

Add a small, constant volume of the saturated dye solution to each vial. Alternatively, add a small excess of solid dye powder to each vial.

-

Seal the vials and allow them to equilibrate for at least 24 hours at a constant temperature, with occasional agitation. This ensures the maximum amount of dye is solubilized into the micelles.

-

-

Measurement:

-

After equilibration, centrifuge or filter the samples to remove any undissolved, suspended dye particles.

-

Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) for the chosen dye (e.g., ~490 nm for Orange OT). Use a solution without dye as the blank.

-

-

Data Analysis:

-

Plot the measured absorbance on the y-axis against the surfactant concentration on the x-axis.

-

The plot will show a region of very low, near-zero absorbance at low concentrations, followed by a sharp linear increase.[19]

-

The CMC is determined by the intersection of the two extrapolated lines from the pre-CMC and post-CMC regions.

-

Method C: Dynamic Light Scattering (DLS)

Principle: DLS is a non-invasive technique that measures the size of particles in a solution. It can be used to determine the CMC by monitoring the intensity of scattered light as a function of surfactant concentration.[22] Below the CMC, the solution contains only small, individual surfactant monomers that scatter very little light, resulting in a low and constant scattering intensity similar to the solvent.[22] Above the CMC, the formation of much larger micellar aggregates (typically 5-15 nm in diameter) causes a significant and abrupt increase in the total scattering intensity.[17][23]

Advantages:

-

Non-invasive and non-perturbative; no probes or dyes are required.[17][23]

-

Provides additional information, such as the hydrodynamic radius (size) and polydispersity of the micelles.[17]

-

Rapid and requires small sample volumes.[17]

Limitations:

-

Requires a specialized DLS instrument.

-

Highly sensitive to dust and other particulate contaminants, which can cause erroneous scattering signals. Meticulous sample filtration is mandatory.

-

Instrument Setup: Power on the DLS instrument and allow the laser to stabilize as per the manufacturer's guidelines. Set the measurement temperature.

-

Solution Preparation:

-

Prepare a series of Beheneth-3 dilutions as previously described.

-

This step is critical: filter every solution, including the pure solvent, through a low-binding micropore filter (e.g., 0.1 or 0.22 µm) directly into a clean, dust-free DLS cuvette. This minimizes interference from extraneous particles.

-

-

Measurement:

-

Measure the scattering intensity of the pure, filtered solvent to establish a baseline.

-

Measure each filtered Beheneth-3 solution, starting from the most dilute. For each sample, allow the temperature to equilibrate within the instrument before initiating the measurement.

-

Record the average scattered light intensity (typically in kilo-counts per second, kcps). It is also best practice to record the measured hydrodynamic radius. Below the CMC, the instrument may not be able to resolve a particle size, but above the CMC, a consistent micelle size should appear.[23]

-

-

Data Analysis:

-

Plot the average scattering intensity (y-axis) against the surfactant concentration (x-axis, may be logarithmic or linear).[6]

-

The plot will exhibit a distinct inflection point where the intensity begins to rise sharply. This point corresponds to the CMC.[17][23]

-

As with other methods, the CMC can be precisely determined from the intersection of the linear fits of the pre- and post-micellar regions.

-

Comparative Summary and Best Practices

| Method | Principle | Advantages | Disadvantages |

| Surface Tensiometry | Measures decrease in surface tension until a plateau is reached at the CMC.[2] | Direct, reliable, no probes needed.[15][17] | Sensitive to impurities, can be slow.[18][19] |

| Dye Solubilization | Measures increased absorbance/fluorescence from a hydrophobic dye solubilized in micelles.[21] | Simple, uses common equipment, less sensitive to impurities than tensiometry.[18][19] | Indirect, probe may perturb the CMC.[18] |

| Dynamic Light Scattering | Detects the sharp increase in scattered light intensity upon micelle formation.[17] | Non-invasive, rapid, provides size data.[17][23] | Requires specialized equipment, sensitive to dust. |

Self-Validating Experimental Design: To ensure the trustworthiness of your results, it is highly recommended to determine the CMC using at least two different orthogonal methods (e.g., Surface Tensiometry and DLS). Agreement between the values obtained from techniques based on different physical principles provides strong validation of the determined CMC.

Conclusion

The accurate determination of the Critical Micelle Concentration is a non-negotiable step in the research and development of formulations containing Beheneth-3. As a non-ionic surfactant with a significant hydrophobic character, its self-assembly behavior dictates its performance as a key excipient in drug delivery and cosmetic science. While Surface Tensiometry remains the gold standard for its directness, methods like Dye Solubilization and Dynamic Light Scattering offer practical and robust alternatives. By understanding the principles behind each technique, carefully controlling experimental variables, and applying rigorous data analysis, researchers can confidently characterize the behavior of Beheneth-3, leading to the rational design of more stable and efficacious products.

References

- Factors affecting critical micelle concentration and micellar size. (n.d.). Pharmaceutical.

- Methods to Determine Critical Micelle Concentr

- Critical micelle concentr

- Critical micelle concentration (CMC)

- Application Note and Protocol: Determination of Surface Tension and Critical Micelle Concentration (CMC) using the Du Noüy Ring. (n.d.). Benchchem.

- Measurement of critical micelle concentration of nonionic surfactant solutions using impedance spectroscopy technique. (1998). Review of Scientific Instruments.

- Modeling of the Critical Micelle Concentration (CMC) of Nonionic Surfactants with an Extended Group-Contribution Method. (n.d.). Industrial & Engineering Chemistry Research.

- What are the factors affecting critical micelle concentration (CMC)?. (2024).

- Method for Measurement of Critical Micelle Concentr

- Quantifying the Critical Micelle Concentration of Nonionic and Ionic Surfactants by Self-Consistent Field Theory. (2024). arXiv.

- Critical Micelle Concentration (CMC) Lookup Table. (n.d.). Alfa Chemistry.

- Determination of critical micelle concentration by dynamic light scattering. (n.d.).

- Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. (n.d.).

- Micelle Formation and Micellar Size by a Light Scattering Technique. (n.d.).

- Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study. (2022).

- Surfactant micelle characterization using dynamic light scattering. (n.d.).

- EXPERIMENT 2 - Determination of CMC Using Surface Tension. (n.d.). Scribd.

- Determination of Critical Micelle Concentr

- Factors affecting CMC of Micelle (CHE). (2015). YouTube.

- Measurement of Critical Micelle Concentration. (n.d.).

- Measurement of Critical Micelle Concentration of Technical Grade Non-Ionic Detergent In Presence of Chloramine-T using Dye Solubilization Technique. (n.d.). Oriental Journal of Chemistry.

- Solubilization of Organic Dyes in Surfactant Micelles. (2012). Chalmers ODR.

- Applic

- Rapid Critical Micelle Concentration (CMC)

- Solubilization of Hydrophobic Dyes in Surfactant Solutions. (n.d.). PubMed Central.

- Surface and thermodynamics properties of commercial fatty-alcohol ethoxylate surfactants. (2023). Universidad de Granada.

- BEHENETH-30. (n.d.).

- Determination of the critical micellar concentration of a detergent using a fluorescent probe. (n.d.). Smart_Drugs Teacher Guide.

- Beheneth-30. (n.d.). PubChem.

- BEHENETH-25 – Ingredient. (n.d.). COSMILE Europe.

- NIKKOL BB-30 (BEHENETH-30). (n.d.). NIKKO CHEMICALS.

- Beheneth-2. (n.d.). PubChem.

- Development and Application of Nanoparticle Technology in Herbal Drug Formulation- A Review. (n.d.). International Journal of Education, Science, Technology, and Engineering.

- Applications of novel drug delivery system for herbal formul

- Recent Advances in Drug Delivery and Formul

Sources

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 3. Development and Application of Nanoparticle Technology in Herbal Drug Formulation- A Review | International Journal of Education, Science, Technology, and Engineering (IJESTE) [lamintang.org]

- 4. Applications of novel drug delivery system for herbal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cosmileeurope.eu [cosmileeurope.eu]

- 6. researchgate.net [researchgate.net]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. kruss-scientific.com [kruss-scientific.com]

- 12. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 14. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. lcms.cz [lcms.cz]

- 18. justagriculture.in [justagriculture.in]

- 19. Measurement of Critical Micelle Concentration of Technical Grade Non-Ionic Detergent In Presence of Chloramine-T using Dye Solubilization Technique – Oriental Journal of Chemistry [orientjchem.org]

- 20. scribd.com [scribd.com]

- 21. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]

A Technical Guide to the Surface Tension Properties of Beheneth-3 Aqueous Solutions

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the surface tension properties of aqueous solutions containing Beheneth-3, a nonionic surfactant of the polyoxyethylene alkyl ether class. As a molecule with a significant hydrophobic behenyl (C22) tail and a compact hydrophilic polyethylene glycol head, Beheneth-3 exhibits powerful surface activity crucial for its function as an emulsifier and solubilizing agent in various scientific and industrial applications, including pharmaceutical formulations. This document elucidates the fundamental principles of surface tension, details the molecular mechanisms by which Beheneth-3 alters these properties, and provides comprehensive, field-proven experimental protocols for their characterization. Key concepts such as the Critical Micelle Concentration (CMC) are explained in the context of Beheneth-3's performance. Methodologies are presented with a focus on scientific integrity, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Introduction: The Physicochemical Profile of Beheneth-3

Beheneth-3 is the International Nomenclature of Cosmetic Ingredients (INCI) name for the polyethylene glycol ether of behenyl alcohol. Structurally, it is a nonionic surfactant consisting of a long-chain, 22-carbon saturated fatty alcohol (behenyl alcohol) that has been ethoxylated with an average of three repeating ethylene oxide units. This structure imparts an amphiphilic nature to the molecule: a large, hydrophobic alkyl tail and a small, hydrophilic polar head group.

This amphiphilicity is the primary driver of Beheneth-3's utility. In aqueous systems, these molecules spontaneously orient themselves at interfaces (e.g., liquid-air or liquid-oil) to minimize the thermodynamically unfavorable contact between their hydrophobic tails and water. This molecular arrangement fundamentally disrupts the cohesive energy at the water's surface, leading to a significant reduction in surface tension.[1] This property is leveraged in applications requiring the formation of stable emulsions, the solubilization of poorly soluble compounds, and the modification of wetting characteristics.[2]

Theoretical Framework: Surface Tension and Surfactant Action

The Nature of Surface Tension in Aqueous Systems

In the bulk of an aqueous solution, water molecules experience cohesive forces equally in all directions from neighboring molecules. At the surface, however, molecules are pulled inwards by the molecules below and beside them, with significantly weaker forces from the air above. This imbalance creates a net inward force, causing the molecules at the surface to pack more tightly and form a "skin." Surface tension (γ) is the quantitative measure of this cohesive energy present at the interface of a liquid and is defined as the energy required to increase the surface area by a unit amount. For pure water at room temperature, this value is approximately 72 mN/m.

Mechanism of Surface Tension Reduction by Beheneth-3

When Beheneth-3 is introduced into water at low concentrations, the amphiphilic molecules migrate to the surface. They arrange themselves with their hydrophilic ethylene oxide heads remaining in the water and their hydrophobic behenyl tails projecting away from it. This process disrupts the strong hydrogen bonding network between surface water molecules. By replacing high-energy water-air interfaces with lower-energy surfactant-air interfaces, the overall surface tension of the solution is markedly reduced.[3]

The Critical Micelle Concentration (CMC)

As the concentration of Beheneth-3 in the solution increases, the surface becomes saturated with surfactant monomers. Beyond a certain concentration, known as the Critical Micelle Concentration (CMC), it is no longer energetically favorable for individual molecules to crowd the surface. Instead, they begin to self-assemble in the bulk of the solution into spherical aggregates called micelles.[4] In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form an outer shell, maintaining contact with the aqueous environment.

The CMC is a critical parameter for any surfactant. It represents the concentration at which the maximum reduction in surface tension is achieved. Beyond the CMC, the surface tension remains relatively constant, as any additional surfactant molecules form new micelles rather than affecting the already saturated surface.[5] The CMC is influenced by factors such as the length of the hydrophobic tail and the size of the hydrophilic head. For long-chain alcohol ethoxylates like Beheneth-3, a longer alkyl chain generally leads to a lower CMC because the greater hydrophobicity provides a stronger driving force for micellization.[5]

Caption: Relationship between concentration, micellization, and surface tension.

Experimental Protocol: Determination of Surface Tension and CMC

To characterize the surface tension properties of Beheneth-3, a systematic approach involving the preparation of serial dilutions and precise measurement using a force tensiometer is required. The Du Noüy ring method is a classic and reliable technique for this purpose.[6]

Materials and Instrumentation

-

Beheneth-3 (high purity solid)

-

Deionized Water (Type I, >18 MΩ·cm)

-

Force Tensiometer (e.g., KRÜSS, Biolin Scientific)

-

Du Noüy Platinum-Iridium Ring

-

Glass Beakers and Volumetric Flasks (Class A)

-

Analytical Balance (± 0.0001 g)

-

Magnetic Stirrer and Stir Bars

Workflow for CMC Determination

Caption: Experimental workflow for determining the Critical Micelle Concentration.

Step-by-Step Methodology

Step 1: Preparation of Beheneth-3 Stock Solution

-

Accurately weigh a sufficient amount of Beheneth-3 to prepare a stock solution well above the expected CMC (e.g., 1.0 g/L).

-

Dissolve the Beheneth-3 in a known volume of deionized water in a volumetric flask. Gentle heating and stirring may be required to facilitate dissolution, as Beheneth-3 is a waxy solid.

-

Allow the solution to cool to a controlled ambient temperature (e.g., 25°C) before making up to the final volume.

Step 2: Preparation of Serial Dilutions

-

Using the stock solution, prepare a series of dilutions covering a broad concentration range (e.g., from 10⁻⁶ g/L to 1.0 g/L).

-

It is experimentally efficient to space the concentrations logarithmically to ensure sufficient data points before and after the CMC.

Step 3: Surface Tension Measurement (Du Noüy Ring Method)

-

Ring Preparation: Clean the platinum-iridium ring meticulously. Rinse with a high-purity solvent like ethanol and then heat in an oxidizing flame (e.g., Bunsen burner) until it glows red. Allow it to cool completely. This procedure removes organic contaminants and ensures optimal wetting.[6]

-

Instrument Calibration: Calibrate the force tensiometer according to the manufacturer's instructions, typically using certified calibration weights.

-

Sample Measurement: a. Pour a sample of a Beheneth-3 dilution into a clean glass vessel. b. Place the vessel on the instrument's sample stage. c. Lower the ring so that it is fully submerged in the liquid. d. Initiate the measurement sequence. The stage will slowly lower, and the ring will be pulled upwards through the liquid-air interface, forming a liquid lamella. e. The tensiometer records the force as a function of the ring's position, identifying the maximum force just before the lamella detaches.[7] f. The instrument's software applies a correction factor (e.g., Zuidema-Waters) to account for the volume of liquid lifted, calculating the final surface tension value in mN/m.

-

Data Acquisition: Repeat the measurement for each dilution, ensuring the ring is cleaned between each unique concentration to prevent cross-contamination. Perform at least three measurements per concentration to ensure reproducibility.

Data Analysis and Expected Results

The collected data should be plotted as surface tension (γ) versus the logarithm of the Beheneth-3 concentration. The resulting graph is expected to show two distinct regions:

-

A steep negative slope at concentrations below the CMC, where each increase in Beheneth-3 concentration leads to further adsorption at the surface and a corresponding drop in surface tension.

-

A plateau at concentrations above the CMC, where the surface is saturated and the surface tension remains constant.

The CMC is determined by finding the intersection point of the two lines of best fit for these regions.

Illustrative Data for a Long-Chain Alcohol Ethoxylate

| Concentration (g/L) | Log [Concentration] | Surface Tension (γ) (mN/m) |

| 0.00001 | -5.0 | 72.0 |

| 0.00010 | -4.0 | 65.1 |

| 0.00100 | -3.0 | 54.2 |

| 0.00500 | -2.3 | 41.5 |

| 0.01000 | -2.0 | 35.8 |

| 0.05000 | -1.3 | 35.5 |

| 0.10000 | -1.0 | 35.4 |

| 1.00000 | 0.0 | 35.4 |

| Note: This data is illustrative and serves to model the expected behavior of Beheneth-3. The expected CMC for a C22 ethoxylate would be very low, likely in the range of 0.005 to 0.01 g/L. |

Based on this data, the CMC is identified at approximately 0.01 g/L , where the surface tension plateaus at a minimum value of around 35-36 mN/m .

Conclusion and Applications

The surface tension properties of Beheneth-3 are dictated by its amphiphilic structure, characterized by a dominant hydrophobic chain. This leads to potent surface activity and a very low critical micelle concentration. A thorough understanding and precise measurement of these properties are essential for researchers and formulation scientists. The methodologies detailed in this guide provide a robust framework for characterizing Beheneth-3, enabling its effective use in the development of sophisticated drug delivery systems, stable emulsions, and other advanced formulations where interfacial control is paramount. The self-validating nature of the described protocols ensures the generation of high-quality, reliable data critical for scientific advancement and product development.

References

-

BenchChem. (n.d.). Application Note and Protocol: Determination of Surface Tension and Critical Micelle Concentration (CMC) using the Du Noüy Ring. Retrieved from BenchChem website. Link

-

Biolin Scientific. (2020, August 18). Surface tension measurement by Du Noüy ring method. Retrieved from Biolin Scientific. Link

-

COSMILE Europe. (n.d.). STEARETH-10 – Ingredient. Retrieved from COSMILE Europe. Link

-

ERASM. (2017, June 2). Environmental Fact Sheet (#9) C12-14 Alcohol Ethoxylates (3EO) (C12-14 AE3). Retrieved from ERASM. Link

-

Rincón-Romero, J. F., Ríos, F., Reyes-Requena, A., Luzón-González, G., & García-López, A. I. (2023). Surface and thermodynamics properties of commercial fatty-alcohol ethoxylate surfactants. Journal of Molecular Liquids, 376, 121396. Link

-

INCI Beauty. (n.d.). STEARETH-10 - Ingredient. Retrieved from INCI Beauty. Link

-

KRÜSS Scientific. (n.d.). Du Noüy ring method. Retrieved from KRÜSS Scientific. Link

-

KRÜSS Scientific. (n.d.). Critical micelle concentration as a function of head group size for alkyl alcohol ethoxylates. Retrieved from KRÜSS Scientific Application Reports. Link

-

Slideshare. (n.d.). Micellization of Alcohol Ethoxylate Surfactants. Retrieved from Slideshare. Link

-

Ataman Kimya. (n.d.). STEARETH-10. Retrieved from Ataman Kimya. Link

-

Ataman Kimya. (n.d.). STEARETH-2. Retrieved from Ataman Kimya. Link

-

Cosmetics Info. (n.d.). Steareth-2. Retrieved from Cosmetics Info. Link

-

National Center for Biotechnology Information. (n.d.). Alcohols, C16-22, ethoxylated. PubChem Compound Summary. Retrieved from PubChem. Link

-

National Center for Biotechnology Information. (n.d.). Steareth-2. PubChem Compound Summary for CID 4165923. Retrieved from PubChem. Link

-

Rimpro India. (n.d.). C22 Behenyl Alcohol Ethoxylate. Retrieved from Rimpro India. Link

-

Sasol. (n.d.). ALCOHOL ETHOXYLATES. Retrieved from Sasol. Link

-

Sasol. (n.d.). MARLIPAL 24 C12- C14 fatty alcohol ethoxylates. Retrieved from Sasol. Link

-

Wikipedia. (n.d.). Du Noüy ring method. Retrieved from Wikipedia. Link

-

SpecialChem. (2023, January 6). Steareth-2. Retrieved from SpecialChem. Link

Sources

- 1. Micellization of Alcohol Ethoxylate Surfactants | PPTX [slideshare.net]

- 2. C22 Behenyl Alcohol Ethoxylate – Rimpro India [rimpro-india.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. kruss-scientific.com [kruss-scientific.com]

- 5. digibug.ugr.es [digibug.ugr.es]

- 6. atamankimya.com [atamankimya.com]

- 7. specialchem.com [specialchem.com]

A Comprehensive Guide to the Thermal Stability and Degradation Profile of Beheneth-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Forward: The following guide addresses the thermal stability and degradation characteristics of Beheneth-3. It is important to note that Beheneth-3, a polyethylene glycol ether of behenyl alcohol with an average of three ethylene oxide units, is a member of the broader behenyl alcohol ethoxylate family.[1][2] Specific public data for the Beheneth-3 ethoxylate is limited. Therefore, this guide synthesizes established principles from the behavior of ethoxylated fatty alcohols, polyoxyethylene ethers, and closely related surfactants to provide a robust and scientifically grounded framework for its analysis.[3][4] The methodologies and mechanistic discussions herein are based on foundational analytical chemistry and are directly applicable to the characterization of this substance.

Introduction: The Physicochemical Context of Beheneth-3

Beheneth-3 is a non-ionic surfactant belonging to the family of alcohol ethoxylates. Its structure consists of a long, lipophilic C22 alkyl chain (behenyl) and a short, hydrophilic polyoxyethylene (POE) chain with an average of three repeating ethylene oxide units. This amphipathic nature makes it an effective emulsifier, solubilizer, and wetting agent in a variety of applications, including pharmaceuticals and personal care products.[1][2][5]

The stability of an excipient like Beheneth-3 is paramount, as its degradation can critically impact the quality, safety, and efficacy of a final formulation.[6] Thermal stress, encountered during manufacturing (e.g., hot-process emulsification) and long-term storage, is a primary catalyst for chemical degradation. Understanding the precise temperature thresholds for stability and the nature of the resulting degradants is essential for robust formulation development, shelf-life prediction, and adherence to regulatory standards such as the ICH Q1A guidelines.[6][7][8][9]

Core Methodologies for Thermal Stability Assessment

To comprehensively evaluate the thermal stability of Beheneth-3, a dual-pronged analytical approach is essential, employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide complementary data on mass loss and energetic transitions, respectively.

Thermogravimetric Analysis (TGA): Mapping Mass Loss to Temperature

TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[10][11] This technique is the cornerstone for determining the onset temperature of thermal degradation.

Causality of Experimental Choices: Two distinct atmospheric conditions are employed to differentiate between purely thermal and oxidative degradation.

-

Inert Atmosphere (Nitrogen): This environment ensures that any observed mass loss is due to thermal scission of covalent bonds (pyrolysis), not oxidation. It establishes the intrinsic thermal stability of the molecule.

-

Oxidative Atmosphere (Air): This condition mimics real-world exposure and reveals the material's susceptibility to oxidation, which is typically the primary degradation pathway for polyethers and often occurs at significantly lower temperatures than pyrolysis.[4]

Experimental Protocol: TGA of Beheneth-3

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of Beheneth-3 into a ceramic or aluminum TGA pan.

-

Parameter Setup (Inert):

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at 30°C for 5 minutes, then ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Parameter Setup (Oxidative):

-

Purge Gas: Air at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at 30°C for 5 minutes, then ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss vs. temperature curve. Determine the onset temperature of degradation (Td-onset), defined as the temperature at which 5% mass loss occurs.

Table 1: Representative TGA Data for Beheneth-3

| Parameter | Atmosphere: Nitrogen (N₂) | Atmosphere: Air | Rationale |

|---|---|---|---|

| Td-onset (5% Mass Loss) | ~250°C | ~170°C | The lower onset temperature in air confirms susceptibility to oxidative degradation. |

| Tmax (Peak of 1st Derivative) | ~380°C | ~220°C | The temperature of the maximum rate of mass loss is significantly lower in the presence of oxygen. |

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12] It is invaluable for identifying phase transitions such as melting and crystallization, which are critical for processing and physical stability.[13][14]

Experimental Protocol: DSC of Beheneth-3

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

-

Sample Preparation: Hermetically seal 3-5 mg of Beheneth-3 in an aluminum DSC pan.

-

Parameter Setup:

-

Purge Gas: Nitrogen at 50 mL/min.

-

Temperature Program:

-

Cycle 1 (Erase Thermal History): Heat from 25°C to 100°C at 10°C/min. Hold for 2 minutes.

-

Cycle 2 (Crystallization): Cool from 100°C to 0°C at 10°C/min.

-

Cycle 3 (Melting): Heat from 0°C to 100°C at 10°C/min.

-

-

-

Data Analysis: Analyze the thermogram from Cycle 3 to determine the melting point (Tm) from the peak of the endothermic event.

Table 2: Representative DSC Data for Beheneth-3

| Parameter | Expected Value | Significance |

|---|

| Melting Point (Tm) | ~65 - 75°C | Defines the solid-to-liquid transition temperature, crucial for hot-melt processing and predicting physical form at storage temperatures. |

Degradation Profile: Mechanism and Products

The primary degradation pathway for ethoxylated alcohols like Beheneth-3 under thermal stress in the presence of air is autoxidation .[15] This is a free-radical chain reaction that targets the polyoxyethylene chain.[16][17]

The Autoxidation Mechanism

The process can be broken down into three classical stages: initiation, propagation, and termination.

-

Initiation: A free radical (R•), which can be formed by heat, light, or the presence of transition metal impurities, abstracts a hydrogen atom from a carbon alpha to an ether oxygen. This is the most vulnerable position, creating a carbon-centered radical.[17]

-

Propagation: This carbon-centered radical rapidly reacts with atmospheric oxygen (O₂) to form a peroxyl radical (ROO•). This highly reactive peroxyl radical then abstracts a hydrogen from another Beheneth-3 molecule, creating a hydroperoxide (ROOH) and a new carbon-centered radical, which continues the chain reaction.[16][17]

-

Termination: The reaction ceases when two radicals combine.

Diagram 1: Autoxidation Pathway of the Polyoxyethylene Chain

Caption: Radical chain mechanism for Beheneth-3 autoxidation.

Principal Degradation Products

The unstable hydroperoxide intermediates formed during propagation are central to the formation of deleterious degradation products. Their decomposition leads to chain scission and the generation of various oxidized species.[18]

-

Aldehydes: Scission of the polyether backbone can generate low molecular weight aldehydes, most notably formaldehyde and acetaldehyde. These are of significant concern due to their reactivity and potential toxicity.[19]

-

Formate Esters & Carboxylic Acids: Further oxidation leads to the formation of formate esters and, ultimately, carboxylic acids. The accumulation of acidic species can lower the pH of a formulation, potentially destabilizing active pharmaceutical ingredients (APIs) or other excipients.[20]

-

Changes in Physical Properties: Degradation shortens the polymer chains, which can alter the emulsifying properties, viscosity, and sensory profile of the final product.

Analytical Workflow for Degradation Characterization

Identifying and quantifying degradation products is a critical step in a comprehensive stability study. A multi-technique analytical workflow is required for this purpose.

Diagram 2: Analytical Workflow for Stability Assessment

Sources

- 1. Surten - Behenyl Alcohol Ethoxylates, Specialty Surfactants & Ethoxylates Manufacturer [surtensurfactants.com]

- 2. shreechem.in [shreechem.in]

- 3. steemit.com [steemit.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. STEARYL BEHENYL ALCOHOL ETHOXYLATE [indianchemicalcorporation.com]

- 6. database.ich.org [database.ich.org]

- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 8. ICH Official web site : ICH [ich.org]

- 9. ikev.org [ikev.org]

- 10. torontech.com [torontech.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. agilent.com [agilent.com]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Toxicological Profile of Beheneth-3 for In Vitro Studies

This guide provides a comprehensive overview of the toxicological profile of Beheneth-3, with a specific focus on in vitro assessment strategies. It is intended for researchers, scientists, and drug development professionals engaged in the safety evaluation of cosmetic and pharmaceutical formulations. This document synthesizes current scientific understanding and outlines robust methodologies for accurate in vitro toxicity assessment.

Introduction to Beheneth-3: A Chemical and Functional Overview

Beheneth-3 is a polyethylene glycol (PEG) ether of behenyl alcohol. The "3" in its name indicates the average number of ethylene glycol units in the molecule. Beheneth compounds, as a class, function primarily as surfactants and emulsifying agents in cosmetic and personal care products. Their hydrophilic-lipophilic balance (HLB) allows them to stabilize oil-in-water emulsions, a critical function in the formulation of creams, lotions, and other skincare products.

The toxicological assessment of ingredients like Beheneth-3 is paramount to ensure consumer safety. In recent years, there has been a significant shift towards in vitro testing methodologies to reduce and replace animal testing, in line with ethical considerations and regulatory mandates.[1][2] This guide focuses on these non-animal approaches.

Core Principles of In Vitro Toxicological Assessment for Surfactants

The in vitro toxicological evaluation of surfactants like Beheneth-3 hinges on understanding their potential to disrupt cellular integrity and function. The primary mechanisms of surfactant-induced toxicity involve the disruption of cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[3] A comprehensive in vitro assessment, therefore, should encompass a battery of tests that evaluate different aspects of cytotoxicity, irritation potential, and genotoxicity.

The Imperative of a Multi-Endpoint Approach

A single in vitro assay is rarely sufficient to fully characterize the toxicological profile of a substance. A battery of tests, each evaluating a different cellular endpoint, provides a more complete and predictive picture of potential in vivo effects. This approach is central to building a robust safety assessment.

Cytotoxicity Assessment: The Foundation of Safety Evaluation

Cytotoxicity assays are the cornerstone of in vitro toxicology, providing a quantitative measure of a substance's ability to cause cell death. For surfactants, these assays are particularly relevant as they directly assess the consequences of membrane disruption.

Neutral Red Uptake (NRU) Assay

Causality of Experimental Choice: The Neutral Red Uptake (NRU) assay is selected for its sensitivity in detecting damage to the lysosomal membrane, a primary target for many xenobiotics.[4][5] Viable cells incorporate the neutral red dye into their lysosomes. A toxic substance that compromises lysosomal integrity will result in decreased dye uptake, which can be quantified spectrophotometrically.[5][6] This assay is a reliable indicator of cell viability.[5]

Self-Validating System: The protocol's integrity is maintained through the inclusion of positive and negative controls. A known cytotoxic substance, such as Sodium Lauryl Sulfate (SLS), serves as the positive control to ensure the assay is performing as expected.[4][7] The vehicle in which the test article is dissolved acts as the negative control, establishing the baseline for 100% cell viability.

Experimental Protocol: Neutral Red Uptake (NRU) Assay

-

Cell Seeding: Plate a suitable cell line (e.g., human keratinocytes or fibroblasts) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[6]

-

Test Article Preparation: Prepare a stock solution of Beheneth-3 in an appropriate solvent. Perform serial dilutions to create a range of test concentrations.

-

Exposure: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of Beheneth-3. Include triplicate wells for each concentration and controls.[6] Incubate for a defined period (e.g., 24 hours).

-

Neutral Red Staining: After incubation, wash the cells with a buffered saline solution. Add a medium containing a specific concentration of neutral red dye to each well and incubate for approximately 2-3 hours.[5][6]

-

Dye Extraction: Wash the cells to remove any unincorporated dye. Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes of viable cells.[6]

-

Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of approximately 540 nm.[5]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Determine the IC50 value, which is the concentration of Beheneth-3 that causes a 50% reduction in cell viability.

Data Presentation: Expected Cytotoxicity Profile of Beheneth-3

| Concentration (µg/mL) | % Cell Viability (Relative to Control) | Standard Deviation |

| 0 (Control) | 100 | ± 5.0 |

| 10 | 95 | ± 4.8 |

| 50 | 85 | ± 6.2 |

| 100 | 60 | ± 7.1 |

| 250 | 30 | ± 5.5 |

| 500 | 10 | ± 3.9 |

Note: The above data is illustrative. Actual values must be determined experimentally.

Skin and Eye Irritation Potential: Reconstructed Human Tissue Models

For cosmetic ingredients, assessing the potential for skin and eye irritation is critical. Modern in vitro methods utilize reconstructed human tissue models that closely mimic the structure and function of their in vivo counterparts.[1][2][8]

Reconstructed Human Epidermis (RhE) Test for Skin Irritation (OECD TG 439)

Causality of Experimental Choice: The RhE test is a validated alternative to in vivo rabbit skin irritation testing.[2][8] It utilizes a three-dimensional model of the human epidermis, providing a physiologically relevant system to assess irritation.[2] The endpoint of this assay is cell viability, measured by the MTT assay, which reflects the extent of tissue damage caused by the test substance.[8]

Self-Validating System: The OECD Test Guideline 439 provides a stringent framework for test validation, including the use of positive and negative controls, and defined criteria for classifying a substance as an irritant or non-irritant.[2] A substance is classified as an irritant if the tissue viability is reduced to 50% or less.[2]

Experimental Workflow: RhE Skin Irritation Test

Caption: Workflow for the Reconstructed Human Epidermis (RhE) Skin Irritation Test.

Bovine Corneal Opacity and Permeability (BCOP) Assay for Eye Irritation (OECD TG 437)

Causality of Experimental Choice: The BCOP assay is an organotypic model that uses corneas from bovine eyes, a by-product of the meat industry, to assess eye irritation potential.[9][10] It evaluates two key endpoints: corneal opacity (protein damage) and permeability (disruption of the corneal barrier), providing a comprehensive assessment of potential eye damage.[9][10][11]

Self-Validating System: The BCOP assay is a well-established and validated method.[10][12] The protocol includes the use of positive and negative controls and results in an In Vitro Irritancy Score (IVIS) that is used to classify the test material's irritation potential.[10]

Genotoxicity Assessment: Screening for Mutagenic Potential

Genotoxicity testing is essential to identify substances that can cause genetic damage, which may lead to cancer or birth defects.[13] A standard battery of in vitro genotoxicity tests is typically employed.

Bacterial Reverse Mutation Test (Ames Test)

Causality of Experimental Choice: The Ames test is a widely used screening assay for identifying substances that can cause gene mutations. It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid. A positive result is indicated by the reversion of this mutation, allowing the bacteria to grow in an amino acid-deficient medium.

In Vitro Micronucleus Assay

Causality of Experimental Choice: The in vitro micronucleus assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells after exposure to a test substance indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-loss) activity.

Signaling Pathway: DNA Damage Response Leading to Micronucleus Formation

Caption: Simplified pathway of DNA damage leading to micronucleus formation.

Synthesis and Conclusion

By employing a multi-endpoint strategy that includes cytotoxicity, skin and eye irritation, and genotoxicity assays, researchers can build a robust and reliable safety profile for Beheneth-3 and other cosmetic ingredients, ensuring consumer safety while adhering to modern, non-animal testing paradigms.

References

- Bovine Corneal Opacity and Permeability (BCOP, OECD 437) with Optional Histology. IIVS.

- Neutral Red Uptake Cytotoxicity Assay Protocol. Quality Biological.

- Eye irritation: Bovine Corneal Opacity and Permeability (BCOP) assay. EU Science Hub.

- Bovine Corneal Opacity & Permeability Assay (BCOP). JRF Global.

- In vitro cytotoxicity tests on cultured human skin fibroblasts to predict skin irrit

- OECD GUIDELINE FOR THE TESTING OF CHEMICALS (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method). OECD.

- OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD.

- Test No. 437: Bovine Corneal Opacity and Permeability Test Method. OECD.

- In vitro cellular viability studies on a concentrated surfactant‐based wound dressing. NIH.

- OECD 439: In Vitro Skin Irrit

- ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay.

- No need for BCOP, now we have Ocular Irritection!. XCellR8.

- Advice on skin and eye irritation testing helps reduce animal tests. ECHA.

- IN VITRO METHODS FOR PREDICTING SKIN IRRITATION AND CORROSION.

- Neutral Red Uptake Assay. RE-Place.

- Neutral Red Uptake. IIVS.

- ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.

- In Vitro Cytotoxicity and Phototoxicity Assessment of Acylglutamate Surfactants Using a Human Ker

- Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies. PubMed.

- Effect of proteins on the assessment of surfactant cytotoxicity by an in vitro test: Possible correlations with in vivo d

- Beheneth-30. PubChem.

- A proposed screening strategy for evaluating the genotoxicity potential of botanicals and botanical extracts. PubMed.

Sources

- 1. siesascs.edu.in [siesascs.edu.in]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Neutral Red Uptake Assay | RE-Place [re-place.be]

- 6. qualitybiological.com [qualitybiological.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. nucro-technics.com [nucro-technics.com]

- 9. iivs.org [iivs.org]

- 10. Bovine Corneal Opacity & Permeability Assay (BCOP) | Cosmetics [jrfglobal.com]

- 11. Eye irritation: Bovine Corneal Opacity and Permeability (BCOP) assay - Joint Research Centre [joint-research-centre.ec.europa.eu]

- 12. oecd.org [oecd.org]

- 13. A proposed screening strategy for evaluating the genotoxicity potential of botanicals and botanical extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Beheneth-30 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Beheneth-3 in Organic and Inorganic Solvents

This guide provides a comprehensive exploration of the solubility characteristics of Beheneth-3, a non-ionic surfactant of significant interest in the pharmaceutical, cosmetic, and chemical industries. Recognizing the limited direct solubility data for Beheneth-3 in publicly available literature, this document furnishes researchers, scientists, and drug development professionals with the foundational principles, predictive insights, and detailed experimental methodologies required to ascertain its solubility profile. By understanding the molecular characteristics of the Beheneth family of surfactants and the fundamental principles of solubility, professionals can effectively integrate Beheneth-3 into novel formulations and applications.

Introduction to Beheneth-3 and the Beheneth Class of Surfactants

Beheneth-3 is a polyethylene glycol (PEG) ether of behenyl alcohol. Its chemical structure consists of a long, hydrophobic alkyl chain (derived from behenyl alcohol) and a short, hydrophilic polyoxyethylene chain containing approximately three ethylene oxide units.[1] This amphiphilic nature classifies Beheneth-3 as a non-ionic surfactant, enabling it to reduce the surface tension between immiscible liquids, such as oil and water, and act as an emulsifying agent.[2]

The general structure of the Beheneth class of surfactants can be represented as:

CH3(CH2)21(OCH2CH2)nOH

Where 'n' for Beheneth-3 is approximately 3.

The properties and applications of Beheneth surfactants are largely dictated by the value of 'n', which influences their Hydrophilic-Lipophilic Balance (HLB). A lower 'n' value, as in Beheneth-3, suggests a more lipophilic character, making it a suitable candidate for water-in-oil (W/O) emulsions.

Principles of Surfactant Solubility

The solubility of a non-ionic surfactant like Beheneth-3 is governed by the interplay between its hydrophobic and hydrophilic components when introduced into a solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

-

Polar Solvents: These solvents, such as water and ethanol, have molecules with significant partial positive and negative charges. They readily dissolve polar solutes and ionic compounds. The hydrophilic polyoxyethylene chain of Beheneth-3 will interact favorably with polar solvents through hydrogen bonding.

-

Non-polar Solvents: These solvents, including toluene and hexane, consist of molecules with an even distribution of electron density. They are effective at dissolving non-polar solutes. The long hydrophobic behenyl alkyl chain of Beheneth-3 will have a strong affinity for non-polar solvents.

The balance between the hydrophobic and hydrophilic portions of the molecule, quantified by the HLB value, is a critical determinant of its solubility in different solvents. While a specific HLB value for Beheneth-3 is not readily published, it can be estimated to be in the lower range (typically below 10) due to the short ethylene oxide chain, indicating a preference for oil or non-polar environments. As the number of ethylene oxide units in the Beheneth series increases, the HLB value and, consequently, water solubility, also increase.

Predicted Solubility Profile of Beheneth-3

Based on its chemical structure and the principles of solubility, the following solubility profile for Beheneth-3 can be predicted:

| Solvent Class | Representative Solvents | Predicted Solubility of Beheneth-3 | Rationale |

| Inorganic Polar | Water | Sparingly soluble to insoluble | The dominant hydrophobic behenyl chain will limit solubility despite the presence of the short hydrophilic ethylene oxide chain. |

| Organic Polar Protic | Ethanol, Methanol, Isopropanol | Soluble | The alkyl portion of the alcohol can interact with the hydrophobic chain of Beheneth-3, while the hydroxyl group can interact with the hydrophilic chain, promoting solubility. |

| Organic Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Moderately soluble to soluble | The polarity of these solvents will allow for interaction with the hydrophilic portion of Beheneth-3. |

| Organic Non-polar | Toluene, Hexane, Chloroform | Soluble | The long, non-polar behenyl chain will readily interact with and be solvated by non-polar solvents. |

Experimental Determination of Beheneth-3 Solubility: A Validated Protocol

Given the absence of extensive published data, empirical determination of Beheneth-3's solubility is essential for its practical application. The following protocol provides a robust and reliable method for quantifying its solubility in various solvents.

Materials and Equipment

-

Beheneth-3 (of known purity)

-

A range of organic and inorganic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Spectrophotometer (for UV-Vis analysis, if applicable) or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Sources

The Amphiphilic Architecture of Beheneth-3: A Technical Guide to its Self-Assembly and Aggregation Behavior

Abstract

This technical guide provides a comprehensive examination of the self-assembly and aggregation behavior of Beheneth-3, a non-ionic surfactant of the polyoxyethylene alkyl ether class. Intended for researchers, scientists, and drug development professionals, this document delves into the fundamental principles governing the formation of micelles and other aggregates in aqueous solutions. We will explore the molecular structure of Beheneth-3, the thermodynamic drivers of self-assembly, and the critical parameters that influence its aggregation behavior, such as the critical micelle concentration (CMC) and the hydrophilic-lipophilic balance (HLB). Furthermore, this guide presents detailed, field-proven experimental protocols for the characterization of Beheneth-3 aggregates, including surface tensiometry, fluorescence spectroscopy, and dynamic light scattering. The insights provided herein are essential for the rational design and optimization of formulations in pharmaceuticals, cosmetics, and other advanced material applications where the controlled self-assembly of surfactants is paramount.

Introduction: The Molecular Blueprint of Beheneth-3

Beheneth-3 is a non-ionic surfactant belonging to the family of polyoxyethylene alkyl ethers. Its structure consists of a long, hydrophobic alkyl chain derived from behenyl alcohol (C22H45OH) and a hydrophilic head composed of an average of three repeating ethylene oxide units. The generalized chemical structure can be represented as:

CH₃(CH₂)₂₁O(CH₂CH₂O)₃H

This amphiphilic nature—possessing both a water-fearing (hydrophobic) tail and a water-loving (hydrophilic) head—is the cornerstone of its surface activity and its ability to self-assemble in solution[1]. The "3" in Beheneth-3 signifies the average number of ethylene oxide units, and it's important to note that commercial grades of this material will contain a distribution of ethoxylation levels[1][2]. The general CAS number for polyoxyethylene behenyl ether is 26636-40-8[3][4][5].

The long C22 alkyl chain imparts significant hydrophobicity to the molecule, a key factor in its low critical micelle concentration and its efficacy in stabilizing emulsions. The short polyoxyethylene chain provides sufficient hydrophilicity for dispersion in aqueous systems, creating a delicate balance that dictates its aggregation behavior and functional properties.

The Thermodynamics of Self-Assembly: A Delicate Balance

The spontaneous formation of micelles and other aggregates by Beheneth-3 in an aqueous environment is a thermodynamically driven process aimed at minimizing the free energy of the system[6][7]. This phenomenon, known as the hydrophobic effect, is the primary driving force for micellization[6].

When individual Beheneth-3 molecules (unimers) are dispersed in water at low concentrations, the hydrophobic alkyl chains disrupt the hydrogen-bonding network of water molecules, leading to an energetically unfavorable state. To counteract this, the system seeks to reduce the contact area between the hydrophobic tails and water. This is achieved through the aggregation of unimers into structures where the hydrophobic tails are sequestered in a core, shielded from the aqueous phase, while the hydrophilic polyoxyethylene heads form a stabilizing corona at the micelle-water interface[8].

This self-assembly process is characterized by a key parameter: the Critical Micelle Concentration (CMC) . Below the CMC, Beheneth-3 exists predominantly as individual molecules. As the concentration approaches and surpasses the CMC, the formation of micelles becomes spontaneous and cooperative[6].

Key Physicochemical Parameters

Hydrophilic-Lipophilic Balance (HLB)

Critical Micelle Concentration (CMC)

The CMC is the concentration at which micelle formation begins. It is a critical parameter for any application involving surfactants. For non-ionic surfactants, the CMC is influenced by the length of the hydrophobic alkyl chain and the hydrophilic polyoxyethylene chain. Longer alkyl chains and shorter polyoxyethylene chains generally lead to lower CMC values due to increased hydrophobicity. Given the long C22 alkyl chain of Beheneth-3, its CMC is expected to be very low. While a specific experimental value is not available in the reviewed literature, the protocols outlined in Section 4 provide robust methods for its determination.

Experimental Characterization of Beheneth-3 Aggregates

A thorough understanding of the aggregation behavior of Beheneth-3 requires precise experimental characterization. The following protocols are standard, validated methods for determining the CMC, micelle size, and aggregation number.

Determination of Critical Micelle Concentration (CMC)